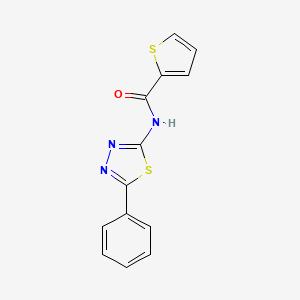

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of chemicals that have attracted interest for their diverse biological activities and applications in materials science. Its synthesis, molecular structure, chemical reactions, and properties are pivotal in understanding its potential applications and interactions.

Synthesis Analysis

The synthesis of this compound, alongside others, involves the cyclization of substituted thiosemicarbazide/thiohydrazide in the presence of manganese(II) nitrate to yield thiadiazole derivatives. This process is marked by the loss of H2O and, in some cases, by the condensation and loss of H2S, leading to various thiadiazole compounds (Dani et al., 2013).

Molecular Structure Analysis

The compound's molecular structure has been characterized using techniques such as IR, NMR, and single-crystal X-ray data. Studies have shown that the structure is stabilized through both intramolecular and intermolecular hydrogen bonding, crystallizing in the monoclinic system. Geometry optimization performed using the DFT method compares well with X-ray data, indicating the compound's stability based on the negative values of HOMO and LUMO energies (Dani et al., 2013).

Chemical Reactions and Properties

This compound is synthesized through reactions that involve cyclization and condensation mechanisms, indicative of its reactivity. The involvement of manganese(II) salts as catalysts in its synthesis suggests potential for further chemical modifications and reactions under various conditions (Dani et al., 2013).

Physical Properties Analysis

While specific studies on the physical properties of this exact compound were not directly identified, related research on thiadiazole derivatives emphasizes their solid-state fluorescence, aggregation-induced emission effects, and large Stokes shifts. These properties suggest potential applications in materials science, particularly in the development of fluorescent materials and sensors (Zhang et al., 2017).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including the compound , have been explored in various contexts, including their stability, reactivity, and potential for forming stable complexes with metals. The electronic transitions associated with these compounds are mainly associated with π⋯π transitions, indicative of their potential utility in electronic and photonic applications (Dani et al., 2013).

未来方向

Thiadiazole derivatives, including “N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide”, have shown promising pharmacological activities, suggesting their potential as lead compounds for further drug development . Future research could focus on exploring their therapeutic potential and optimizing their properties for clinical use.

属性

IUPAC Name |

N-(5-phenyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3OS2/c17-11(10-7-4-8-18-10)14-13-16-15-12(19-13)9-5-2-1-3-6-9/h1-8H,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACANPHQMNZSILM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5614924.png)

![5-acetyl-2-[(4-tert-butylbenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5614931.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyridazine](/img/structure/B5614935.png)

![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5614945.png)

![3-{3-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5614952.png)

![3-[3-(4-morpholinyl)propyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5614956.png)

![5-(phenoxymethyl)-4-[(3,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5614983.png)

![methyl N-[(2-cyclopropyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)carbonyl]glycinate](/img/structure/B5614991.png)

![5-bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5614995.png)

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5615010.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,5-dimethyl-3-furamide](/img/structure/B5615012.png)

![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(1H-pyrazol-3-ylcarbonyl)-3-pyrrolidinyl]methanol](/img/structure/B5615015.png)